

Application Notes and Protocols for Testing AN3365 Against Enterobacteriaceae

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Compound of Interest

Compound Name: 6-Nitrobenzo[c][1,2]oxaborol-
1(3H)-ol

Cat. No.: B058327

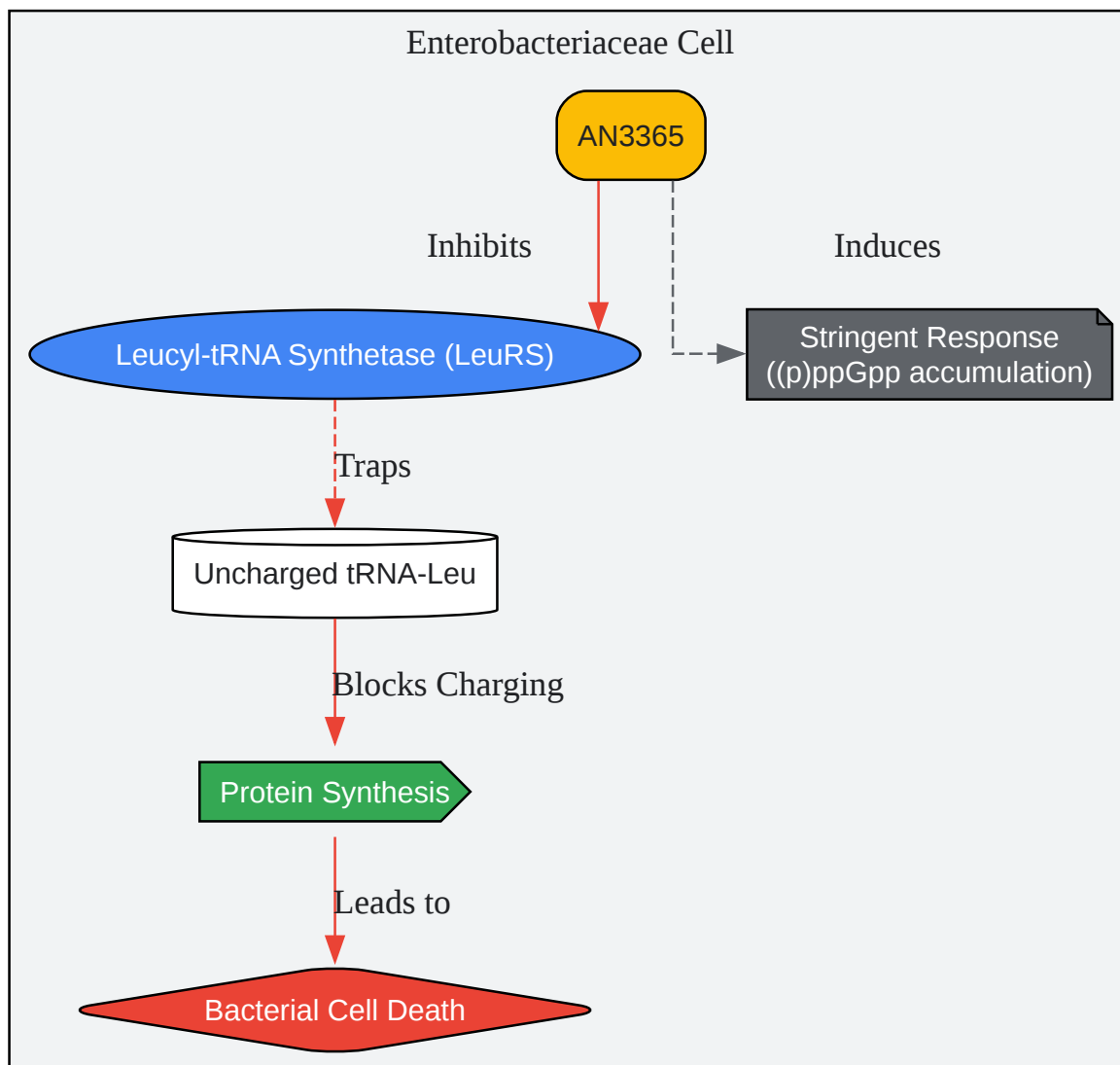
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro and in vivo evaluation of AN3365, a novel boron-based antibiotic, against members of the Enterobacteriaceae family. AN3365 is an inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), a novel mechanism of action that circumvents many existing antibiotic resistance pathways.[1][2][3] These protocols are intended to guide researchers in the systematic assessment of the antimicrobial properties of AN3365.

Mechanism of Action of AN3365

AN3365 is a member of the aminomethylbenzoxaborole class of compounds that targets bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][4] The compound utilizes an oxaborole tRNA trapping (OBORT) mechanism.[1][2][3] Specifically, the boron atom in AN3365 forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of uncharged tRNA^{Leu} within the editing site of the LeuRS enzyme. This trapping of the tRNA prevents the aminoacylation of tRNA^{Leu}, leading to a cessation of protein synthesis and subsequent bacterial cell death.[5] Treatment with AN3365 has also been shown to induce the stringent response, a bacterial stress response characterized by the accumulation of the alarmones (p)ppGpp.[4]



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Caption: Mechanism of action of AN3365 in Enterobacteriaceae.

In Vitro Efficacy of AN3365

AN3365 has demonstrated potent in vitro activity against a broad range of Enterobacteriaceae, including multidrug-resistant strains.[1][3] It is active against isolates producing NDM-1 and KPC carbapenemases.[1][3]

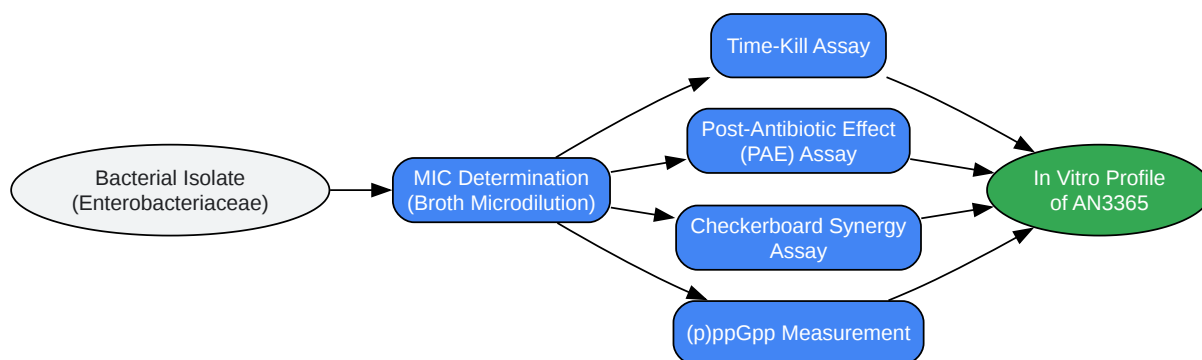
Minimum Inhibitory Concentration (MIC)

The following table summarizes the reported MIC50 and MIC90 values for AN3365 against various Enterobacteriaceae species.

Organism	Resistance Profile	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Escherichia coli	Wild-Type	0.5	1	[6]
Klebsiella pneumoniae	Wild-Type	0.5	1	[6]
Klebsiella pneumoniae	KPC-producing	1	2	[6][7]
Enterobacter cloacae	Wild-Type	0.5	1	[6]
Proteus mirabilis	Wild-Type	1	1	[7]
Overall Enterobacteriaceae	Mixed	0.5	1	[6][7]

Experimental Protocols for In Vitro Testing

The following diagram outlines the general workflow for in vitro testing of AN3365.



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Caption: Workflow for in vitro evaluation of AN3365.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10]

Materials:

- AN3365 stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum equivalent to a 0.5 McFarland standard
- Spectrophotometer

Procedure:

- Prepare serial two-fold dilutions of AN3365 in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 μ L.
- Prepare a bacterial suspension in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5×10^5 CFU/mL in the test wells.
- Add 50 μ L of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 μ L.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C for 16-20 hours in ambient air.
- The MIC is defined as the lowest concentration of AN3365 that completely inhibits visible growth of the organism as detected by the unaided eye.

This assay determines the rate of bacterial killing by AN3365.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- CAMHB
- AN3365 stock solution
- Bacterial inoculum in logarithmic growth phase
- Sterile saline or phosphate-buffered saline (PBS) for dilutions
- Agar plates

Procedure:

- Prepare flasks containing CAMHB with AN3365 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the antibiotic.
- Inoculate each flask with the test organism to a final density of approximately 5×10^5 CFU/mL.
- Incubate the flasks at 35°C with shaking.
- At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
- Perform serial dilutions of the aliquots in sterile saline or PBS.
- Plate a known volume of the appropriate dilutions onto agar plates.
- Incubate the plates at 35°C for 18-24 hours and count the number of colonies to determine the CFU/mL.
- Plot the log₁₀ CFU/mL versus time for each concentration of AN3365. A bactericidal effect is typically defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum.[\[12\]](#)[\[13\]](#)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[\[14\]](#)[\[15\]](#)

Materials:

- CAMHB
- AN3365 stock solution
- Bacterial inoculum in logarithmic growth phase
- Sterile saline or PBS for washing and dilutions
- Agar plates

Procedure:

- Expose a bacterial culture in the logarithmic phase of growth to a specific concentration of AN3365 (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.
- Remove the antibiotic by centrifugation and washing the bacterial pellet with sterile saline or PBS, or by a 1:1000 dilution into pre-warmed CAMHB.
- Resuspend the washed bacteria in fresh, pre-warmed CAMHB.
- At hourly intervals, determine the viable counts (CFU/mL) for both the antibiotic-exposed and control cultures by plating serial dilutions.
- Calculate the PAE using the formula: $PAE = T - C$, where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal, and C is the corresponding time for the unexposed control culture.[\[14\]](#)

This method is used to assess the interaction between AN3365 and another antimicrobial agent.[\[3\]](#)[\[4\]](#)[\[6\]](#)

Materials:

- 96-well microtiter plates

- CAMHB
- Stock solutions of AN3365 and the second antibiotic
- Bacterial inoculum equivalent to a 0.5 McFarland standard

Procedure:

- In a 96-well microtiter plate, prepare serial two-fold dilutions of AN3365 along the x-axis and the second antibiotic along the y-axis in CAMHB.
- The resulting checkerboard will contain various combinations of the two agents.
- Inoculate the plate with the test organism to a final density of approximately 5×10^5 CFU/mL.
- Incubate at 35°C for 16-20 hours.
- Determine the MIC of each agent alone and in combination.
- Calculate the Fractional Inhibitory Concentration (FIC) index as follows:
 - $FICA = \text{MIC of drug A in combination} / \text{MIC of drug A alone}$
 - $FICB = \text{MIC of drug B in combination} / \text{MIC of drug B alone}$
 - $FIC \text{ Index} = FICA + FICB$
- Interpret the results: Synergy ($FIC \text{ index} \leq 0.5$), Additive/Indifference ($0.5 < FIC \text{ index} \leq 4.0$), Antagonism ($FIC \text{ index} > 4.0$).[\[3\]](#)[\[4\]](#)

This protocol is based on HPLC methods for quantifying bacterial alarmones.[\[16\]](#)[\[17\]](#)

Materials:

- Bacterial culture
- AN3365

- Extraction buffer (e.g., acetic acid)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., SAX-HPLC)

Procedure:

- Grow a bacterial culture to the mid-logarithmic phase.
- Expose the culture to a specific concentration of AN3365.
- At various time points, harvest the cells by rapid filtration.
- Extract nucleotides using an appropriate acid extraction method.
- Analyze the extracts by HPLC to separate and quantify ppGpp and pppGpp levels.
- Compare the (p)ppGpp levels in AN3365-treated cells to untreated controls.

In Vivo Efficacy of AN3365

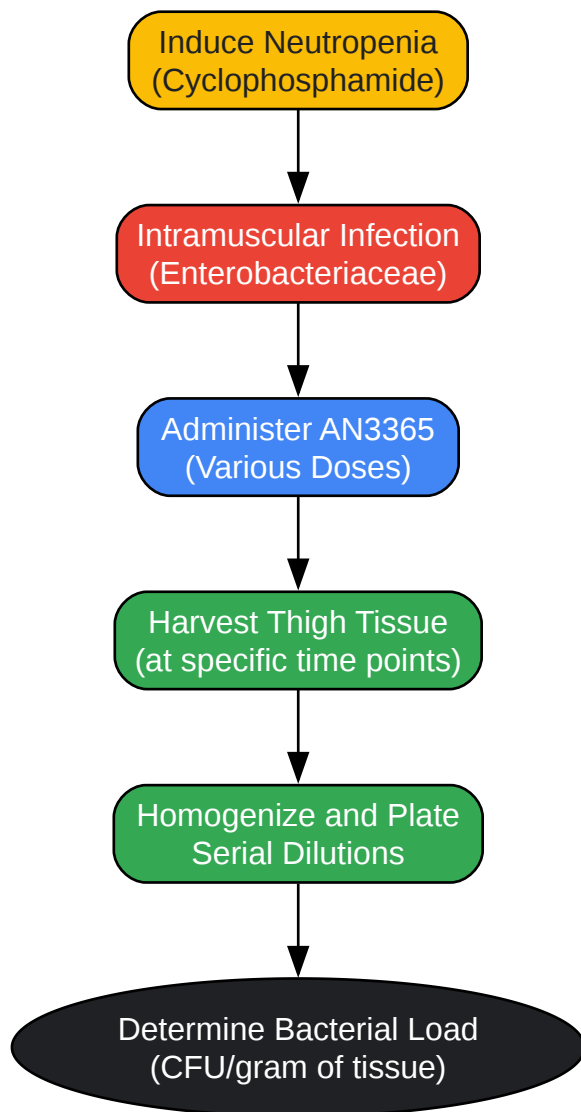
AN3365 has demonstrated efficacy in murine thigh infection models against *E. coli* and *P. aeruginosa*.[\[1\]](#)[\[3\]](#)

Murine Thigh Infection Model

The neutropenic mouse thigh infection model is a standard for evaluating the in vivo efficacy of new antimicrobial agents.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Parameter	Finding	Reference
Model	Neutropenic mouse thigh infection	[18] [21]
Organisms	<i>E. coli</i> , <i>P. aeruginosa</i>	[1] [3]
Dosing Route	Subcutaneous, Oral	[21]
Efficacy	Dose-dependent reduction in bacterial burden	[21]

Experimental Protocol for Murine Thigh Infection Model



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